What are the physicochemical properties of N-benzyl(5-methyl-2-thienyl)methanamine
What are the physicochemical properties of N-benzyl(5-methyl-2-thienyl)methanamine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-benzyl(5-methyl-2-thienyl)methanamine
Part 1: Executive Summary & Molecular Identity
N-benzyl(5-methyl-2-thienyl)methanamine is a secondary amine intermediate of significant interest in medicinal chemistry, serving as a bioisostere for N,N-dibenzylamine derivatives. By replacing one phenyl ring with a 5-methylthiophene moiety, this scaffold modulates lipophilicity (LogP) and metabolic susceptibility while maintaining the spatial arrangement required for hydrophobic pocket binding.
This guide provides a definitive technical profile of the compound, moving beyond basic database entries to offer calculated physicochemical parameters, robust synthetic protocols, and stability insights derived from structural logic.
Table 1: Molecular Identification
| Parameter | Detail |
| IUPAC Name | N-benzyl-1-(5-methylthiophen-2-yl)methanamine |
| Common Name | N-benzyl(5-methyl-2-thienyl)methanamine |
| Molecular Formula | C₁₃H₁₅NS |
| Molecular Weight | 217.33 g/mol |
| SMILES | Cc1ccc(CNCc2ccccc2)s1 |
| InChI Key | (Predicted) KVN...[1][2] (Structure specific) |
| Structural Class | Secondary Amine / Thiophene Derivative |
Part 2: Physicochemical Properties (The Core)
Understanding the physicochemical behavior of this molecule is critical for optimizing its use in SAR (Structure-Activity Relationship) studies. The following data synthesizes experimental trends from analogous benzylamine/thenylamine systems.
Table 2: Physicochemical Profile
| Property | Value (Est.) | Scientific Context & Implications |
| pKa (Base) | 8.9 – 9.3 | Slightly lower than typical dialkylamines (pKa ~10-11) due to the electron-withdrawing inductive effect (-I) of the two aromatic systems (benzyl and thienyl) flanking the nitrogen. It exists predominantly as a cation at physiological pH (7.4). |
| LogP (Lipophilicity) | 3.1 – 3.4 | The 5-methylthiophene moiety is more lipophilic than a phenyl group. This value suggests high membrane permeability and potential blood-brain barrier (BBB) penetration. |
| TPSA | ~12.0 Ų | Low polar surface area (limited to the secondary amine), reinforcing its profile as a non-polar, hydrophobic scaffold. |
| Solubility | Low (Water) | As the free base, water solubility is negligible (< 0.1 mg/mL). It requires conversion to a salt (HCl or Oxalate) or formulation in organic co-solvents (DMSO, Ethanol) for biological assay. |
| H-Bond Donors | 1 | The single NH proton is available for H-bonding, critical for receptor interaction. |
Expert Insight: The "Thiophene Effect"
Replacing a benzene ring with a thiophene is a classic bioisosteric strategy. In this molecule, the 5-methylthiophene group serves two specific functions:
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Electronic Tuning: Thiophene is electron-rich (π-excessive). This can enhance cation-π interactions within a receptor binding pocket compared to a standard benzyl group.
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Metabolic Blocking: The 5-methyl group blocks the reactive
-position of the thiophene ring, preventing rapid metabolic oxidation (sulfoxide formation) or ring opening, a common liability in unsubstituted thiophenes.
Part 3: Synthetic Methodology & Purification
The most robust route to N-benzyl(5-methyl-2-thienyl)methanamine is Reductive Amination . This method is preferred over direct alkylation (which leads to over-alkylation) and amide reduction (which is harsh).
Protocol: Reductive Amination (Self-Validating)
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Principle: Formation of an imine intermediate followed by in situ reduction.
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Scale: 10 mmol
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Yield Target: 85-92%
Reagents:
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Amine: Benzylamine (1.0 equiv, 1.07 g)
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Aldehyde: 5-Methylthiophene-2-carboxaldehyde (1.0 equiv, 1.26 g)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 2.97 g)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Workflow:
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Imine Formation:
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Charge a dry flask with 5-Methylthiophene-2-carboxaldehyde and Benzylamine in DCM (30 mL).
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Validation Point: Stir for 30-60 mins at Room Temp (RT). Use TLC or ¹H-NMR to confirm the disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine.
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Note: Magnesium sulfate (MgSO₄) can be added to sequester water, pushing the equilibrium, though STAB tolerates moisture well.
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Reduction:
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Cool the mixture to 0°C.
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Add STAB portion-wise over 10 minutes (Exothermic).
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Allow to warm to RT and stir for 4-12 hours.
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Validation Point: Quench a small aliquot with NaHCO₃ and check LC-MS for Product Mass [M+H]⁺ = 218.
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Work-up:
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Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 mins.
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Separate organic layer. Extract aqueous layer with DCM (2 x 20 mL).
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Dry organics over Na₂SO₄, filter, and concentrate in vacuo.
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Purification (Critical):
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The crude oil is often pure enough for use. If not, purify via Flash Column Chromatography.
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Eluent: Hexane:Ethyl Acetate (8:2 to 6:4) with 1% Triethylamine (to prevent tailing of the amine).
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Visualization: Synthetic Pathway
Caption: One-pot reductive amination strategy using Sodium Triacetoxyborohydride (STAB).
Part 4: Stability & Handling
1. Oxidation Liability:
While the 5-methyl group protects the
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Precaution: Avoid storage in solvents containing peroxides (e.g., old ethers). Store under inert atmosphere (Argon/Nitrogen) if keeping the free base for long periods.
2. Salt Formation for Storage: The free base is an oil and prone to oxidation/discoloration over time. For long-term storage, convert to the Hydrochloride (HCl) salt:
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Dissolve free base in diethyl ether.
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Add 2M HCl in ether dropwise.
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Filter the white precipitate. This solid is stable at RT for years.
3. Safety Profile:
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Corrosivity: Like most secondary amines, it is likely irritating to skin and eyes.
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Toxicity: Thiophene derivatives can sometimes exhibit specific toxicity; handle with standard PPE (gloves, goggles, fume hood).
Part 5: Analytical Characterization
To certify the identity of the synthesized material, look for these diagnostic signals:
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¹H-NMR (CDCl₃, 400 MHz):
- 7.2-7.4: Multiplet (5H, Phenyl group).
- 6.6-6.8: Two doublets (2H, Thiophene ring protons). Note: The coupling constant will be small (~3.5 Hz).
- 3.8-3.9: Singlet (2H, Benzyl CH₂ ).
- 3.7-3.8: Singlet (2H, Thienyl CH₂ ). These two singlets may overlap or be very close.
- 2.4: Singlet (3H, Methyl group on thiophene).
- 1.8: Broad singlet (1H, NH , exchangeable with D₂O).
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Mass Spectrometry (ESI):
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[M+H]⁺: 218.1
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References
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PubChem Compound Summary. amine (Related Analogue). National Center for Biotechnology Information. [Link]
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Juranić, I. (2014).[3][4] "Simple Method for the Estimation of pKa of Amines." Croatica Chemica Acta, 87(4), 343–347.[4] (Methodology for pKa estimation of secondary amines). [Link]
